N-metil-1-fenilmetanimina óxido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

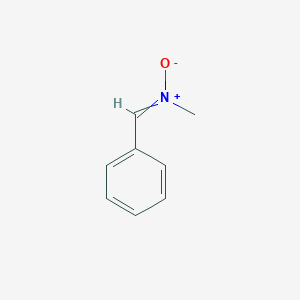

N-Methylphenylnitrone is an organic compound with the molecular formula C₈H₉NO and a molecular weight of 135.1632 g/mol . It is also known by several other names, including Nitrone, N-methyl-α-phenyl-, α-Phenyl-N-methylnitrone, and N-Benzylidenemethylamine N-oxide . This compound is typically a colorless or pale yellow solid that is soluble in various organic solvents such as ethanol and dimethylformamide .

Aplicaciones Científicas De Investigación

Organic Synthesis

1.1 Cycloaddition Reactions

N-Methylphenylnitrone is prominently utilized in [3+2] cycloaddition reactions. These reactions are crucial for constructing complex organic molecules, including isoxazolidine derivatives. NMPN acts as a nucleophile, effectively reacting with electrophiles such as alkenes and alkynes to form stable adducts. For instance, studies have demonstrated its successful reaction with 2-propynamide to yield cycloadducts with significant regioselectivity and stereoselectivity .

Table 1: Summary of Cycloaddition Reactions Involving N-Methylphenylnitrone

| Reaction Type | Electrophile | Product(s) | Yield (%) |

|---|---|---|---|

| [3+2] Cycloaddition | 2-Propynamide | Various cycloadducts | Varies |

| [3+2] Cycloaddition | Styrene | Cycloadducts | High |

1.2 Mechanistic Insights

The reaction mechanisms involving NMPN often reveal the formation of zwitterionic intermediates, which can influence product distribution and reaction kinetics. Computational studies using molecular electron density theory have shown that NMPN exhibits strong nucleophilic properties, making it highly reactive towards electrophilic partners .

Medicinal Chemistry

2.1 Neuroprotective Properties

N-Methylphenylnitrone has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases. Research indicates that NMPN can scavenge free radicals and mitigate oxidative stress and inflammation, which are critical factors in neuronal damage . This property positions NMPN as a candidate for further investigation in therapeutic applications aimed at protecting neuronal cells.

Case Study: Neuroprotection in Animal Models

In preclinical studies involving animal models of neurodegeneration, administration of NMPN has shown promising results in reducing markers of oxidative stress and improving cognitive function. These findings suggest that NMPN may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease .

Interaction Studies

3.1 Reactivity with Electrophiles

The reactivity of N-Methylphenylnitrone with various electrophiles has been extensively documented. Interaction studies highlight its ability to form stable adducts through cycloaddition reactions under catalytic conditions. For example, reactions with styrene have been shown to proceed with high regioselectivity .

Mecanismo De Acción

Target of Action

The primary target of N-methyl-1-phenylmethanimine oxide is the electrophilic nitrone . The compound interacts with this target through a process known as [3 + 2] cycloaddition (32CA) reactions .

Mode of Action

N-methyl-1-phenylmethanimine oxide, being a zwitter-ionic compound, participates in zw-type 32CA reactions . This process involves suitable electrophilic-nucleophilic interactions that overcome a high energy barrier . The global electronic flux from the strong nucleophilic bicyclopropylidene to the electrophilic nitrone is a key part of this interaction .

Biochemical Pathways

The compound affects the [3 + 2] cycloaddition (32CA) reactions pathway . This pathway is crucial for the synthesis of 5-membered heterocycles , which play a vital role in the synthesis of biological molecules .

Result of Action

The result of the compound’s action is the formation of cycloadducts . Notably, no new covalent bonds are generated at the transition states (TSs), and the mechanism is one-step and kinetically controlled with low asynchronicity in bond formation .

Action Environment

The environment can influence the action, efficacy, and stability of N-methyl-1-phenylmethanimine oxide. For instance, the Gibbs free energy of the 32CA reaction in the gas phase is -9.88 and -15.01 kcal.mol-1 for exo and endo path, respectively . This suggests that the compound’s action may be influenced by factors such as temperature and pressure.

Análisis Bioquímico

Biochemical Properties

N-methyl-1-phenylmethanimine oxide is known to interact with various enzymes and proteins in biochemical reactions . The nature of these interactions is largely dependent on the zwitter-ionic nature of the compound . This allows it to participate in zw-type 32CA reactions with a high energy barrier that must be surmounted by suitable electrophilic–nucleophilic interactions .

Molecular Mechanism

The molecular mechanism of N-methyl-1-phenylmethanimine oxide involves its participation in [3 + 2] cycloaddition reactions . The mechanism is one-step and kinetically controlled with low asynchronicity in bond formation . No new covalent bonds are generated at the transition states .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Methylphenylnitrone can be synthesized through the reaction of methanamine with benzaldehyde in the presence of an oxidizing agent . The reaction typically involves the following steps:

Formation of Schiff Base: Methanamine reacts with benzaldehyde to form a Schiff base (N-benzylidenemethanamine).

Industrial Production Methods

Industrial production methods for N-Methylphenylnitrone are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-Methylphenylnitrone undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form different oxidation products.

Reduction: It can be reduced back to the corresponding amine.

Substitution: It can undergo substitution reactions where the phenylmethylene group is replaced by other substituents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituents: Various electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different nitrone derivatives, while reduction can regenerate the original amine .

Comparación Con Compuestos Similares

N-Methylphenylnitrone can be compared with other similar compounds such as:

N-Methyl-α-phenylnitrone: Similar structure but different reactivity and applications.

N-Benzylidenemethylamine N-oxide: Another nitrone derivative with distinct properties.

N-Methyl-C-phenylnitrone: Similar compound with variations in chemical behavior.

Actividad Biológica

N-Methylphenylnitrone (NMN) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of NMN, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Overview of N-Methylphenylnitrone

N-Methylphenylnitrone is a nitrone derivative, which are compounds characterized by the presence of a nitroxide functional group. Nitrones have been studied for their ability to act as spin traps for free radicals, which are often implicated in various pathological conditions, including neurodegenerative diseases and oxidative stress-related disorders.

The biological activity of NMN can be attributed to several mechanisms:

- Antioxidant Properties : NMN exhibits antioxidant activity by trapping free radicals and reducing oxidative stress. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : NMN has been shown to modulate inflammatory responses. It can inhibit the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

- Neuroprotective Effects : Research indicates that NMN may protect neuronal cells from damage in models of neurodegeneration, potentially offering therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease .

Neuroprotective Studies

A study demonstrated that NMN significantly reduced neuronal damage in animal models subjected to oxidative stress. The administration of NMN improved cognitive functions and reduced markers of neuroinflammation .

Anti-cancer Activity

Another investigation highlighted the potential anti-cancer effects of NMN, where it was found to inhibit tumor growth in preclinical models. The mechanism involved the modulation of signaling pathways associated with cell proliferation and apoptosis .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

N-methyl-1-phenylmethanimine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-9(10)7-8-5-3-2-4-6-8/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVBBQCAQAJLKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=CC1=CC=CC=C1)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research paper mentions a [3+2] cycloaddition reaction involving N-methyl-1-phenylmethanimine oxide and bicyclopropylidene. What is the significance of understanding this reaction mechanism?

A1: Understanding the mechanism of the [3+2] cycloaddition reaction between N-methyl-1-phenylmethanimine oxide and bicyclopropylidene is crucial for several reasons []:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.